Dimethyl 2-ethyl-3-oxobutanedioate
Overview
Description
Dimethyl 2-ethyl-3-oxobutanedioate is an organic compound with the molecular formula C8H12O5 It is a diester derivative of butanedioic acid, featuring an ethyl group and a keto group
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2-ethyl-3-oxobutanedioate can be synthesized through the alkylation of enolate ions. The process involves the reaction of ethyl 3-oxobutanoate with an alkyl halide under basic conditions. Sodium ethoxide in ethanol is commonly used to generate the enolate ion, which then undergoes nucleophilic substitution with the alkyl halide to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-ethyl-3-oxobutanedioate undergoes various chemical reactions, including:
Oxidation: The keto group can be oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium ethoxide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and ketones.
Scientific Research Applications
Dimethyl 2-ethyl-3-oxobutanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a precursor in the biosynthesis of biologically active compounds.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals .
Mechanism of Action
The mechanism of action of dimethyl 2-ethyl-3-oxobutanedioate involves its reactivity as an enolate ion. The enolate ion can undergo nucleophilic attack on electrophilic centers, leading to the formation of new carbon-carbon bonds. This reactivity is crucial in various synthetic pathways, including the formation of substituted carboxylic acids and ketones .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-oxobutanoate: Similar in structure but lacks the additional ethyl group.
Diethyl malonate: Another diester with similar reactivity but different substituents.
Uniqueness
Dimethyl 2-ethyl-3-oxobutanedioate is unique due to its specific substitution pattern, which imparts distinct reactivity and potential for diverse synthetic applications. Its combination of ester and keto functionalities makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
dimethyl 2-ethyl-3-oxobutanedioate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O5/c1-4-5(7(10)12-2)6(9)8(11)13-3/h5H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJMXZPYANWDDDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C(=O)OC)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60527127 | |
Record name | Dimethyl 2-ethyl-3-oxobutanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60527127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89073-66-5 | |
Record name | Dimethyl 2-ethyl-3-oxobutanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60527127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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